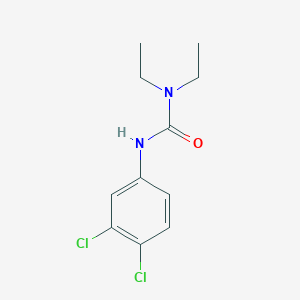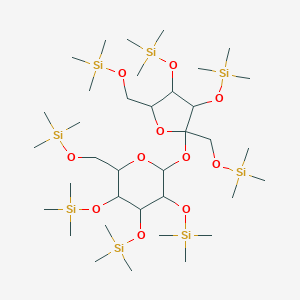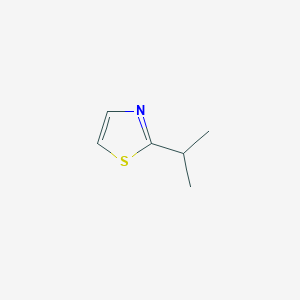
2-异丙基噻唑
描述
2-Isopropylthiazole is a useful research compound. Its molecular formula is C6H9NS and its molecular weight is 127.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质与合成
2-异丙基噻唑是一种含有硫原子和氮原子的五元杂环化合物 . 其分子量为127.21,线性式为C6H9NS .
噻唑衍生物的生物学评价
包括2-异丙基噻唑在内的噻唑由于其在不同领域的广泛应用而受到广泛关注 . 它们是各种天然产物中突出的结构特征,如维生素B和青霉素 .
药物和生物活性
噻唑具有药理和生物活性,包括抗菌(磺胺唑)、抗逆转录病毒(利托那韦)、抗真菌(阿巴芬净)、抗癌(噻唑呋喃)、抗糖尿病、抗炎、抗阿尔茨海默病、抗高血压、抗氧化和保肝活性 .
工业应用
噻唑用于光敏剂、橡胶硫化、液晶、传感器、防晒霜、催化剂、染料、颜料和生色团领域 .
抗菌耐药性
微生物耐药率的上升对人类生命的发展提出了严重的挑战,因此,找到并创造具有独特作用机制的新抗菌药物至关重要 . 包括2-异丙基噻唑在内的噻唑衍生物可能用于开发这些新药 .
合成与抗菌活性评价
未来方向
Thiazole derivatives, including 2-Isopropylthiazole, continue to be a focus of research due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives, exploration of their biological activities, and development of pharmaceutical applications. Additionally, green synthetic strategies for thiazole derivatives are an emerging area of interest .
生化分析
Biochemical Properties
The biochemical properties of 2-Isopropylthiazole are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that many compounds can interact with transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIPFGRXRRZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166129 | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-10-4 | |
| Record name | 2-(1-Methylethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the applications of 2-Isopropylthiazole derivatives in medicinal chemistry?
A1: While the provided research doesn't specifically focus on 2-Isopropylthiazole, it highlights the use of structurally similar compounds incorporating the 2-isopropylthiazole-4-carbonyl moiety. For instance, one patent application describes the development of dual-acting muscarinic antagonist/beta 2 agonist (MABA) compounds for treating asthma and COPD. These compounds, incorporating the 2-isopropylthiazole-4-carbonyl group, demonstrate the potential of this scaffold in developing novel therapeutics.
Q2: Has 2-Isopropylthiazole been identified in any food science contexts?
A2: Yes, one research paper mentions the identification of 4-methyl-2-Isopropylthiazole in the context of off-flavor formation in fortified juice-containing beverages.
Q3: How do palladium N-heterocyclic carbene (Pd-NHC) complexes, incorporating similar structures to 2-Isopropylthiazole, contribute to chemical synthesis?
A3: Research highlights the synthesis and evaluation of novel Pd-NHC complexes as catalysts for direct arylation reactions. These complexes demonstrate excellent catalytic activity in the direct arylation of various heterocyclic compounds, including those structurally similar to 2-Isopropylthiazole. This suggests potential applications of these catalysts in synthesizing derivatives of 2-Isopropylthiazole or incorporating it into more complex molecules.
Q4: Can you elaborate on the significance of direct arylation reactions in organic synthesis and the role of catalysts like Pd-NHC complexes?
A4: Direct arylation reactions are highly valuable in organic synthesis as they allow for the formation of carbon-carbon bonds between aromatic rings, leading to the construction of complex molecules. Pd-NHC complexes, as highlighted in the research , act as efficient catalysts in these reactions, enabling milder reaction conditions and often exhibiting high selectivity. This catalytic activity is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

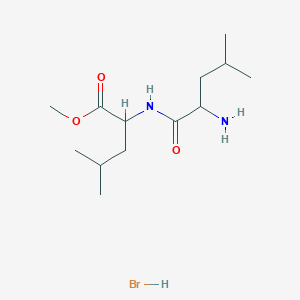
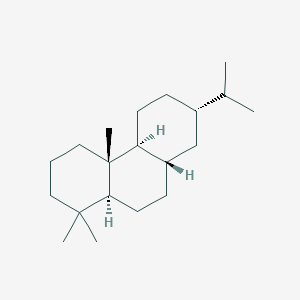
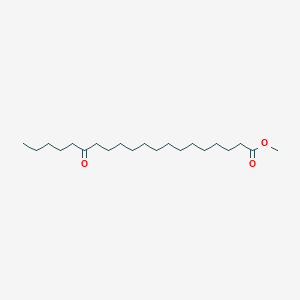

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
